An In-depth Technical Guide to the Physicochemical Properties of (S)-4-(1-Aminoethyl)pyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of (S)-4-(1-Aminoethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-(1-Aminoethyl)pyridin-2-amine is a chiral aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a chiral ethylamine substituent on a 2-aminopyridine scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and development. This technical guide provides a detailed overview of the core physical properties of (S)-4-(1-Aminoethyl)pyridin-2-amine, outlines robust experimental protocols for their determination, and discusses the profound implications of these properties in a drug development context. In light of the limited publicly available experimental data for this specific enantiomer, this guide also provides data for structurally related compounds to offer a comparative framework and establishes a foundation for its empirical characterization.
Introduction: The Significance of (S)-4-(1-Aminoethyl)pyridin-2-amine in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination. The introduction of a chiral (S)-1-aminoethyl group at the 4-position of this scaffold imparts stereospecificity, a critical attribute in modern drug design. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, metabolic profile, and potential for off-target effects.[1][2] Enantiomers of a chiral drug often exhibit distinct pharmacodynamic and pharmacokinetic properties.[3] Therefore, the characterization of the individual enantiomer, (S)-4-(1-Aminoethyl)pyridin-2-amine, is of high importance for any drug discovery program utilizing this building block.
This guide serves as a comprehensive resource for researchers, providing not only the available data but also the practical methodologies required to fully characterize this and similar novel chemical entities.
Core Physicochemical Properties: A Data-Centric Overview
As of the date of this publication, specific experimental data for (S)-4-(1-Aminoethyl)pyridin-2-amine is not extensively reported in publicly accessible literature. The following table summarizes the known and computationally predicted properties for the target molecule, alongside experimental data for structurally related compounds to provide a valuable comparative context.
Table 1: Physicochemical Properties of (S)-4-(1-Aminoethyl)pyridin-2-amine and Related Compounds
| Property | (S)-4-(1-Aminoethyl)pyridin-2-amine | 2-Aminopyridine (related scaffold) | 4-(2-Aminoethyl)pyridine (related isomer) |
| Chemical Structure | ![]() | ||
| CAS Number | 1213343-87-3 | 504-29-0 | 13258-63-4 |
| Molecular Formula | C₇H₁₁N₃ | C₅H₆N₂ | C₇H₁₀N₂ |
| Molecular Weight | 137.18 g/mol | 94.11 g/mol [4] | 122.17 g/mol [5][6] |
| Melting Point | Data not available | 59-61 °C | Data not available (is a liquid at room temp.) |
| Boiling Point | Data not available | 210 °C | 104 °C at 9 mmHg[5][6] |
| Appearance | Data not available | White to light brown crystalline solid[4] | Colorless to light yellow liquid[5][6] |
| Solubility (in water) | Data not available | 88.9 g/L at 20 °C | 75 g/L at 25 °C[7] |
| pKa (of conjugate acid) | Data not available (predicted basic) | 6.86[3] | 9.07 (Predicted)[5][6] |
| LogP (computed) | 0.6835 | 0.5[4] | -0.03 |
Note: The properties of related compounds are provided for estimation and comparative purposes only. Experimental determination for (S)-4-(1-Aminoethyl)pyridin-2-amine is highly recommended.
The Imperative of Physicochemical Characterization in Drug Development
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. They govern the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of formulation.
-
Solubility is a cornerstone of drug efficacy, particularly for orally administered therapeutics. A drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[8][9][10] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and the need for high doses.[10][11][12]
-
pKa , the acid dissociation constant, dictates the ionization state of a molecule at a given pH.[13] This is crucial as the charge of a molecule significantly impacts its ability to cross biological membranes, its binding to the target protein, and its solubility.[4][5][14][15] For an amine-containing compound, the pKa of its conjugate acid indicates its basicity.
-
Melting and Boiling Points are indicators of the purity and physical state of a compound. The melting point is a useful parameter for quality control and can influence the choice of formulation strategies.
-
Lipophilicity (LogP/LogD) describes the partitioning of a compound between a lipid and an aqueous phase. This property is a key predictor of a drug's ability to cross cell membranes and its potential for off-target toxicities.
The chirality of (S)-4-(1-Aminoethyl)pyridin-2-amine adds another layer of complexity and importance to its characterization. While enantiomers have identical physical properties in an achiral environment, they can exhibit different solubilities and binding affinities in a chiral biological system.[16][17]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of (S)-4-(1-Aminoethyl)pyridin-2-amine. These protocols are designed to be self-validating and are based on established industry standards.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Method [18]
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a glass capillary tube to a height of 2-3 mm.[19]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid samples, the boiling point is a key characteristic property.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small-diameter test tube.
-
Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open end down, into the test tube containing the sample.
-
Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Aqueous Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[7][20]
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[20]
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[21][22][23]
Methodology: Potentiometric Titration
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH electrode.
-
Data Collection: The pH is recorded as a function of the volume of titrant added.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point, where half of the amine groups have been protonated. For a molecule with multiple ionizable centers, multiple pKa values may be observed.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of (S)-4-(1-Aminoethyl)pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. For (S)-4-(1-Aminoethyl)pyridin-2-amine, one would expect distinct signals for the aromatic protons on the pyridine ring, the methine proton of the chiral center, the methyl protons, and the amine protons. The N-H protons often appear as broad signals and their presence can be confirmed by D₂O exchange, which causes the signal to disappear.[24][25]
-
¹³C NMR: Reveals the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom.[26][27]
General NMR Sample Preparation: [28][29][30]
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquire the spectrum on a calibrated NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For (S)-4-(1-Aminoethyl)pyridin-2-amine, the key expected absorptions are:
-
N-H stretching: Primary amines (both the ring amino group and the ethylamine) will show two bands in the region of 3300-3500 cm⁻¹.[31][32][33][34]
-
C-H stretching: Aliphatic and aromatic C-H stretches will appear around 2850-3100 cm⁻¹.
-
N-H bending: A band around 1600 cm⁻¹ is characteristic of the N-H bending vibration of primary amines.[31]
-
C-N stretching: Aromatic C-N stretches are typically found in the 1250-1335 cm⁻¹ region.[31]
-
Aromatic C=C and C=N stretching: These will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.[6][35][36][37][38] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Conclusion
While specific experimental data for (S)-4-(1-Aminoethyl)pyridin-2-amine remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. By understanding the significance of its physicochemical properties and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can effectively evaluate this and other novel chiral aminopyridine derivatives. The provided data on related compounds offers a valuable starting point for estimation and highlights the importance of empirical determination. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this promising chemical scaffold.
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